An In-depth Technical Guide on the Natural Sources of Isoliquelubimin in Plants
An In-depth Technical Guide on the Natural Sources of Isoliquelubimin in Plants
A note on nomenclature: The compound "Isolubimin" is not found in the current scientific literature. It is highly probable that this is a typographical error and the intended compound is Isoliquiritigenin , a well-researched chalcone with significant therapeutic potential. This guide will proceed under the assumption that the topic of interest is Isoliquiritigenin.
Introduction
Isoliquiritigenin (ISL) is a chalconoid, a type of natural phenol, recognized for its distinctive yellow color and a wide array of pharmacological activities. It is a precursor in the biosynthesis of other flavonoids.[1][2] This compound has garnered considerable attention from the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor properties.[3][4] This technical guide provides a comprehensive overview of the natural plant sources of isoliquiritigenin, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.
Natural Plant Sources of Isoliquiritigenin
Isoliquiritigenin is predominantly found in the roots and rhizomes of plants from the Glycyrrhiza genus, commonly known as licorice.[5][6] Several species within this genus are notable for their isoliquiritigenin content. Additionally, isoliquiritigenin has been identified in other plant species, expanding the potential natural sources for this valuable compound.
Primary Sources:
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Glycyrrhiza glabra (Licorice): This is one of the most well-known and widely studied sources of isoliquiritigenin.[3][6]
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Glycyrrhiza uralensis (Chinese Licorice): Extensively used in traditional Chinese medicine, this species is a significant source of isoliquiritigenin.[3][7]
-
Glycyrrhiza inflata : Another species of licorice that contains isoliquiritigenin.[1]
Other Documented Sources:
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Ohwia caudata : The hydroethanolic extract of the leaves of this plant has been shown to contain isoliquiritigenin.[8]
-
Dalbergia ecastaphyllum : Identified as a source of medicarpin, with isoliquiritigenin being a precursor in its biosynthetic pathway.[9]
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Soybean (Glycine max) : Isoliquiritigenin biosynthesis is induced in soybean plants in response to pathogenic attack.[10]
Quantitative Data of Isoliquiritigenin in Plant Sources
The concentration of isoliquiritigenin can vary significantly depending on the plant species, the part of the plant, geographical origin, and extraction method. The following table summarizes the quantitative data found in the literature.
| Plant Species | Plant Part | Compound | Concentration/Yield | Extraction/Analysis Method | Reference |
| Glycyrrhiza uralensis | Roots | Isoliquiritigenin | 3.01% (in ointment) | Acid Hydrolysis Extraction | [11] |
| Glycyrrhiza uralensis | Crude Extract | Isoliquiritigenin | 0.32% yield | High-Speed Counter-Current Chromatography (HSCCC) | [12] |
| Ohwia caudata | Leaves | Isoliquiritigenin | 18.560 ng/mL | HPLC-MS | [8] |
Experimental Protocols
This method focuses on converting glycosidic forms of flavonoids into their aglycone form, isoliquiritigenin, thereby increasing the yield.
-
Materials and Reagents:
-
Dried and powdered Glycyrrhiza uralensis roots.
-
Hydrochloric acid (HCl), 1 mol·L⁻¹
-
80% Ethanol
-
Ethyl acetate (EtOAc)
-
Ultrasonic bath
-
Filtration apparatus
-
-
Procedure:
-
Acid Hydrolysis: Mix the powdered licorice root with 1 mol·L⁻¹ HCl at a material to liquid ratio of 1:5 (w/v). Heat the mixture at 90°C for 2 hours.
-
Alcohol Extraction: After cooling, extract the residue with 80% ethanol at a material to liquid ratio of 1:10 (w/v). Perform ultrasonic extraction for 20 minutes and repeat the extraction twice.
-
Filtration: Combine the ethanol extracts and filter to remove solid plant material.
-
Solvent Partitioning: Add an equal volume of ethyl acetate to the filtered sample (1:1 v/v) and perform liquid-liquid extraction. Repeat the extraction twice.
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude isoliquiritigenin extract.
-
HPLC is a standard and reliable method for the quantification of isoliquiritigenin in plant extracts.
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 6460 LC-MS/MS system or similar, equipped with a UV detector.[13]
-
Column: Agilent Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) or equivalent.[13]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol.[13] An isocratic system of acetonitrile:0.2% ortho-phosphoric acid (75:25, v/v) can also be used.[10]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[14]
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure isoliquiritigenin in a suitable solvent (e.g., methanol) at known concentrations to construct a calibration curve.
-
Sample Preparation: Dissolve the dried plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a fixed volume of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the isoliquiritigenin peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of isoliquiritigenin in the sample by using the calibration curve generated from the standard solutions.
-
Mandatory Visualizations
The biosynthesis of isoliquiritigenin is a part of the broader flavonoid pathway in plants, starting from the amino acid phenylalanine.
Caption: Biosynthetic pathway of Isoliquiritigenin.
This diagram outlines the general steps involved in the isolation and analysis of isoliquiritigenin from plant material.
References
- 1. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Intervention in Cancer by Isoliquiritigenin from Licorice: A Natural Antioxidant and Redox Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vitabase.com [vitabase.com]
- 6. Isoliquiritigenin - Wikipedia [en.wikipedia.org]
- 7. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 8. Protective Anti-Inflammatory and Antioxidant Mechanisms of Ohwia caudata Leaf Hydroethanolic Extract in a Dermatitis Mouse Model [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. The application of HPLC-MS/MS to studies of pharmacokinetics and interconversion of isoliquiritigenin and neoisoliquiritigenin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
